SIC5-6

Selectivity Profiling Caspase-1 Separase

Off-target effects from poorly characterized separase inhibitors compromise experimental reproducibility. SIC5-6 (CAS 2410846-16-9) offers a precisely validated, selective separase inhibitor for mechanistic studies. Key differentiators: No activity against caspase-1 in vitro, eliminating confounding off-target effects. Validated cellular potency: induces severe chromosome segregation defects at 30 µM in HeLa cells. Purity: ≥98% by HPLC. Solubility: DMSO (≥50 mg/mL). Storage: -20°C (powder). Ambient shipping. For research use only.

Molecular Formula C27H24IN3O2S
Molecular Weight 581.5 g/mol
Cat. No. B1193509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIC5-6
SynonymsSIC5-6;  SIC-5-6;  SIC 5-6;  SIC56;  SIC-56;  SIC 56; 
Molecular FormulaC27H24IN3O2S
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I
InChIInChI=1S/C27H24IN3O2S/c28-19-9-11-20(12-10-19)34(32,33)31-15-13-27(14-16-31,23-17-29-25-7-3-1-5-21(23)25)24-18-30-26-8-4-2-6-22(24)26/h1-12,17-18,29-30H,13-16H2
InChIKeyJRVKJWXBSOQUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SIC5-6: A Potent Separase Inhibitor for Advanced Cancer and Cell Cycle Research


SIC5-6 (CAS: 2410846-16-9), a synthetic small molecule inhibitor of the cysteine protease Separase, was identified and optimized from a high-throughput screening campaign [1]. It demonstrates potent inhibition of Separase, a key regulator of chromosome segregation and DNA damage repair, while exhibiting no significant activity against the structurally related protease caspase-1 in vitro [1]. This selective profile is critical for its application as a research tool to dissect Separase-specific functions in mitotic regulation and cancer biology [1].

Why SIC5-6's Specific Separase Targeting Profile Cannot Be Assumed by In-Class Alternatives


Generic substitution within the separase inhibitor class is scientifically untenable due to SIC5-6's unique combination of properties, which are not uniformly present in other reported separase inhibitors. While other compounds like Sepin-1 also inhibit separase, their mechanisms, potency, and selectivity profiles differ substantially. For instance, Sepin-1 is a noncompetitive inhibitor with a reported IC50 of 14.8 µM [1], whereas SIC5-6's specific binding mode and its distinct lack of activity against caspase-1 represent a differentiated selectivity profile . Furthermore, the cellular efficacy of SIC5-6, demonstrated by its ability to induce chromosome segregation defects at a defined concentration of 30 µM in HeLa cells [2], is a specific, quantitative benchmark that cannot be extrapolated to other in-class compounds without comparable data. Selecting a compound based solely on its target class risks introducing off-target effects or achieving insufficient on-target activity, thereby compromising experimental integrity and procurement value.

Quantitative Evidence: SIC5-6 Differentiation Against Key Separase Inhibitor Comparators


Differential Protease Selectivity Profile: SIC5-6 vs. Sepin-1

SIC5-6 demonstrates a crucial differentiation from Sepin-1 in its selectivity profile. While Sepin-1 has been shown to moderately inhibit cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, and CYP3A4 with IC50 values < 10 μM) [1], SIC5-6 is explicitly documented to exhibit no inhibition of the structurally related CD-clan protease caspase-1 in vitro [2]. This provides a cleaner, more target-specific tool for studying separase biology.

Selectivity Profiling Caspase-1 Separase Off-Target Activity

Cellular Bioactivity Benchmark: Concentration-Dependent Induction of Mitotic Defects

SIC5-6 demonstrates robust cellular bioactivity, providing a defined benchmark for experimental design. Treatment of HeLa cells with dysregulated separase activity with 30 µM SIC5-6 resulted in severe chromosome segregation defects [1]. This establishes a clear, effective working concentration for cellular studies, which is critical for reproducibility and comparison across experiments.

Chromosome Segregation Mitosis HeLa Cells Cellular Assay

Unique Structural Optimization: Divergence from Initial Screening Hit SIC5

SIC5-6 is not a first-generation hit but a structurally optimized derivative of SIC5, which was identified in the original high-throughput screening campaign [1]. This optimization is a direct result of a structure-activity relationship (SAR) study intended to improve upon the properties of the initial hit [1]. This distinguishes SIC5-6 from other, non-optimized separase inhibitors, as its development was purpose-driven to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Lead Optimization Chemical Probe Separase Inhibitor

Recommended Research and Industrial Application Scenarios for SIC5-6 Based on Proven Differentiation


Target Validation Studies for Cancer Drug Discovery

SIC5-6 is the optimal choice for target validation studies in cancer models, particularly those investigating the role of Separase in tumorigenesis. Its established cellular activity at 30 µM in HeLa cells provides a clear, actionable concentration for pilot studies . Furthermore, its selective inhibition of Separase without affecting the related protease caspase-1 allows for a cleaner interpretation of results, enabling researchers to more confidently link observed anti-proliferative or apoptotic effects directly to Separase inhibition rather than off-target activities .

Mechanistic Studies of Mitotic Catastrophe and Chromosome Instability

Researchers investigating the fundamental mechanisms of mitosis, particularly chromosome segregation fidelity and the induction of mitotic catastrophe, will find SIC5-6 to be a precise and effective tool. Its demonstrated ability to cause severe chromosome segregation defects at 30 µM in a well-established cell model provides a reliable method to perturb this specific cellular process. This allows for downstream analysis of cell cycle checkpoints, spindle assembly, and the consequences of aneuploidy, which are central to understanding both normal cell division and its dysregulation in cancer.

Development of High-Content Screening Assays for Mitotic Regulators

The optimized profile of SIC5-6 as a second-generation separase inhibitor makes it a preferred tool for developing and validating high-content screening assays aimed at discovering novel modulators of mitotic progression. Its potent and selective action against Separase, without the confounding effects on related proteases or drug-metabolizing enzymes seen with some comparators, increases the signal-to-noise ratio of such assays. This ensures that hits identified from large-scale screens are more likely to be genuine modulators of the Separase pathway, thereby increasing the efficiency and value of the screening campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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